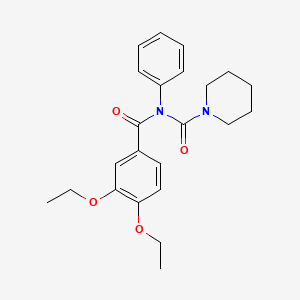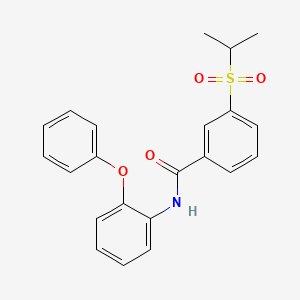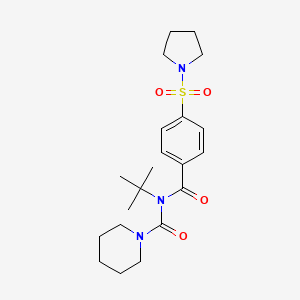
3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a piperidine ring (a six-membered ring with one nitrogen atom), and two ethoxy groups attached to the benzene ring .
Molecular Structure Analysis
The molecule contains several functional groups that could influence its properties and reactivity. The presence of the amide group could result in hydrogen bonding, influencing its solubility and reactivity. The piperidine ring is a common structural motif in many pharmaceuticals .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The piperidine ring could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the potential for hydrogen bonding could influence its solubility in different solvents .Applications De Recherche Scientifique
Anticancer Potential
3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide: has drawn attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with critical cellular pathways, making it a promising candidate for further investigation in cancer therapy .
Neurological Disorders
The piperidine moiety in this compound suggests potential neuroprotective properties. Studies have investigated its impact on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers have explored its ability to modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. Further research is needed to fully understand its neuroprotective mechanisms .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Preliminary studies indicate that 3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory conditions .
Analgesic Effects
The compound’s structure suggests possible analgesic properties. Researchers have explored its impact on pain pathways, including modulation of opioid receptors. Investigations into its analgesic potential could lead to novel pain management strategies .
Antibacterial and Antifungal Activity
Piperidine derivatives often exhibit antimicrobial effects. F2843-0096 has been evaluated for its antibacterial and antifungal activities. It may disrupt microbial membranes or interfere with essential cellular processes. Further studies are necessary to determine its efficacy against specific pathogens .
Chemical Biology and Drug Design
Researchers have used this compound as a scaffold for chemical biology studies. By modifying its structure, they aim to develop novel drug candidates. Its piperidine core provides versatility for designing analogs with improved pharmacological properties. Computational modeling and structure-activity relationship studies are ongoing .
These applications highlight the diverse potential of 3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide in various scientific fields. Keep in mind that research is continually evolving, and further investigations will deepen our understanding of its properties and applications . If you need more information or have additional questions, feel free to ask!
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-diethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-28-20-14-13-18(17-21(20)29-4-2)22(26)25(19-11-7-5-8-12-19)23(27)24-15-9-6-10-16-24/h5,7-8,11-14,17H,3-4,6,9-10,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHRAPHBAFUFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diethoxybenzoyl)-N-phenylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6485058.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6485071.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)


![N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide](/img/structure/B6485129.png)